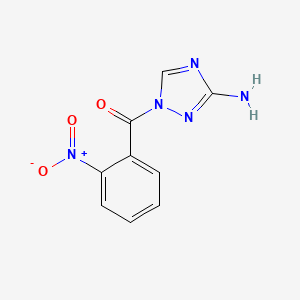
(3-Amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone, also known as ANPM, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of 2-nitrophenol, an aromatic compound with a nitro group, and 3-amino-1,2,4-triazole, a heterocyclic aromatic compound. ANPM has been used in various fields, including organic synthesis, biochemistry, and pharmaceuticals. Its unique properties make it a valuable tool for researchers in many different disciplines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone was successfully synthesized as a strategic intermediate in a study, indicating its utility in further chemical transformations. This study also included theoretical studies through density functional theory (DFT) calculations, shedding light on the process of formation and rearrangement of similar compounds (Moreno-Fuquen et al., 2019).
Biological Activity and Antitumor Properties
- A similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and tested for antitumor activity. The compound showed significant inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, indicating potential therapeutic applications (Tang et al., 2018).
Antimicrobial and Antibacterial Properties
- Another study synthesized a series of novel compounds, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, and evaluated them for their antibacterial activity against human pathogenic bacteria. Some compounds in this series showed significant inhibition of bacterial growth, marking them as potential candidates for antimicrobial drug development (Nagaraj et al., 2018).
Applications in Energetic Materials
- Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, a compound with structural similarity, was identified as a highly dense green oxidizer with potential to replace ammonium perchlorate in solid rocket propellants, indicating applications in the field of energetic materials (Zhao et al., 2019).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as mesotrione, target the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) in plants . HPPD is a key enzyme in the tyrosine catabolism pathway .
Mode of Action
Compounds with similar structures, such as hppd inhibitors, are known to cause a build-up of excess systemic tyrosine, which is associated with a range of effects in laboratory animals .
Biochemical Pathways
It’s worth noting that similar compounds, such as hppd inhibitors, affect the tyrosine catabolism pathway .
Pharmacokinetics
A study on the pharmacokinetics of ntbc, a potent hppd inhibitor, showed that it has a long half-life and is designed to preferentially bind the enzyme hppd .
Result of Action
Similar compounds, such as hppd inhibitors, are known to cause a build-up of excess systemic tyrosine, which is associated with a range of effects in laboratory animals .
Action Environment
It’s worth noting that similar compounds, such as mesotrione, are used as herbicides and their efficacy can be influenced by various environmental factors .
Propriétés
IUPAC Name |
(3-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-13(12-9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBVUNWOXSMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

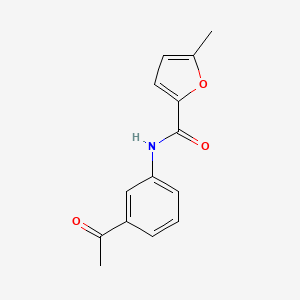
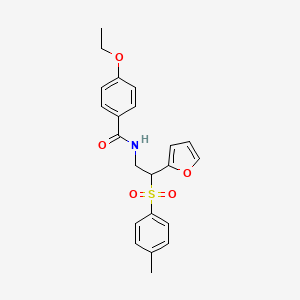
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
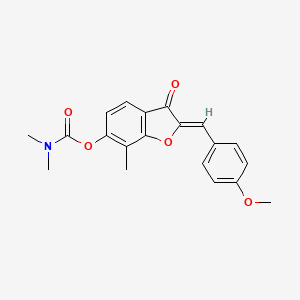
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
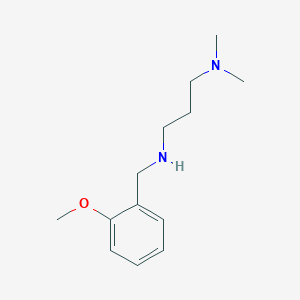
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)